
2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline is an organic compound characterized by the presence of amino and bromine substituents on a phenyl ring, along with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline typically involves the bromination of a precursor compound followed by amination. One common method includes the bromination of 3,5-dimethylaniline using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then subjected to amination using ammonia or an amine source under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to hydrogen, yielding a debrominated product.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Debrominated analogs.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline involves its interaction with specific molecular targets. The amino and bromine substituents play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dibromophenyl)methanol
- Methyl [(2-amino-4,6-dibromophenyl)sulfamoyl]acetate
- N-(2-Amino-4,6-dibromophenyl)-4-morpholinecarboxamide
Uniqueness
2-(2-Amino-4,6-dibromophenyl)-3,5-dimethylaniline is unique due to the presence of both amino and bromine substituents along with two methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6311-58-6 |
|---|---|
Molecular Formula |
C14H14Br2N2 |
Molecular Weight |
370.08 g/mol |
IUPAC Name |
2-(2-amino-4,6-dibromophenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C14H14Br2N2/c1-7-3-8(2)13(11(17)4-7)14-10(16)5-9(15)6-12(14)18/h3-6H,17-18H2,1-2H3 |
InChI Key |
GBOUZBGQEZQRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C2=C(C=C(C=C2Br)Br)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


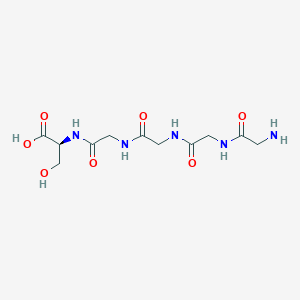
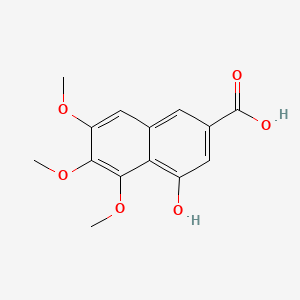
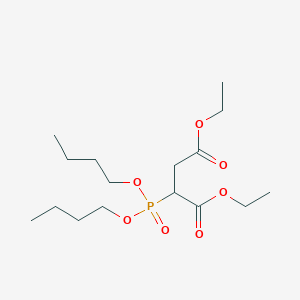
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
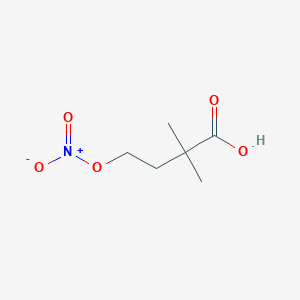
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
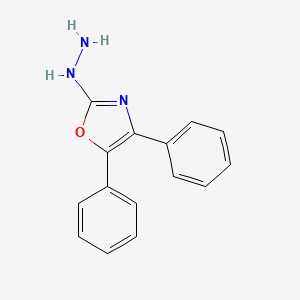
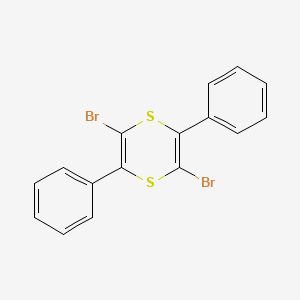

![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
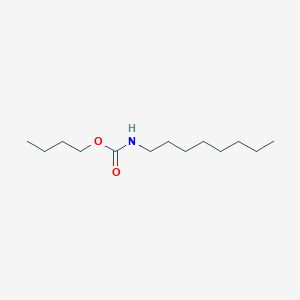
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
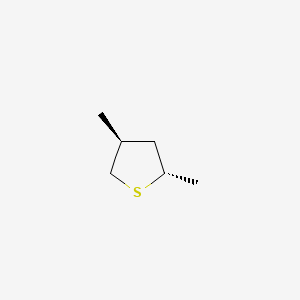
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)
